molecular formula C21H19F2NO5S B2648242 (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate CAS No. 1209083-69-1

(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate

Cat. No.: B2648242
CAS No.: 1209083-69-1
M. Wt: 435.44
InChI Key: RULDQGURCSCZDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate (CAS 1209083-69-1) is a complex organic compound with a molecular weight of 435.44 g/mol and a molecular formula of C21H19F2NO5S . Its structurally complex architecture incorporates several pharmacologically relevant groups, making it a valuable building block in medicinal chemistry and organic synthesis . The core structure features an isoxazole ring linked to a 2,4-difluorophenyl group, a combination often exploited for its potential in modulating biological pathways . The molecule also contains an isopropylsulfonyl group attached to a phenylacetate ester, which can enhance metabolic stability and influence the compound's bioavailability and prodrug activation pathways . In scientific research, this compound serves as a key intermediate in the development of novel bioactive molecules. Its design aligns with strategies used in targeting enzymes or receptors sensitive to fluorinated aromatic systems and sulfonyl groups . The structural motifs present in this compound are found in advanced pharmacological agents, such as inhibitors of the Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase, which are being investigated in oncology for their potential to enhance the efficacy of DNA-damaging chemotherapy . Furthermore, the isoxazole ring is a privileged scaffold in drug discovery, and its derivatives are frequently explored for a range of biological activities . The synthetic route to this compound typically involves multiple steps, including the formation of the isoxazole ring via a cyclization reaction between a nitrile oxide and an alkyne, followed by the introduction of the difluorophenyl group and subsequent esterification to attach the isopropylsulfonyl phenyl acetate moiety . This product is intended for research and development purposes only. It is not approved for human or veterinary use, nor is it categorized as a drug or medicine. ATTENTION: For research use only. Not for human or veterinary use .

Properties

IUPAC Name

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-propan-2-ylsulfonylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2NO5S/c1-13(2)30(26,27)17-6-3-14(4-7-17)9-21(25)28-12-16-11-20(29-24-16)18-8-5-15(22)10-19(18)23/h3-8,10-11,13H,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULDQGURCSCZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate typically involves multiple steps:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne. The nitrile oxide is usually generated in situ from an oxime and a chlorinating agent.

    Introduction of the Difluorophenyl Group: This step involves the use of a difluorobenzene derivative, which can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Isopropylsulfonyl Phenyl Acetate Moiety: This step can be accomplished through esterification reactions, where the phenyl acetate is reacted with an appropriate sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxazole derivatives.

    Reduction: Reduction reactions can target the difluorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxazole derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology

In biological research, this compound can be used to study the effects of isoxazole derivatives on various biological pathways and processes.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials and as a precursor for the production of other valuable chemicals.

Mechanism of Action

The mechanism by which (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The isoxazole ring and the difluorophenyl group may play crucial roles in binding to these targets, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Triazole- and Thiazole-Based Derivatives

describes compounds 4 and 5 , which share fluorophenyl groups but differ in their heterocyclic cores (thiazole and triazole instead of isoxazole). Key distinctions include:

  • Substituent Orientation : In compound 4 and 5 , one fluorophenyl group is perpendicular to the molecular plane, whereas the target compound’s isoxazole-linked difluorophenyl group is likely coplanar, altering steric interactions .

Triazol-3-ylthio Derivatives

synthesizes 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, which shares the 2,4-difluorophenyl motif but replaces isoxazole with a triazole-thioether group. Key differences:

  • Linker Flexibility : The thioether in the triazole derivative may confer greater conformational flexibility than the acetate ester in the target compound, impacting pharmacokinetics .

Functional Group Variations and Bioactivity Implications

Compound Core Structure Sulfonyl Group Fluorophenyl Orientation Hypothesized Bioactivity
Target Compound Isoxazole Isopropylsulfonyl Coplanar Enzyme inhibition (e.g., kinase)
Compound 4 () Thiazole-Triazole N/A Perpendicular Antifungal/antibacterial
Triazol-3-ylthio Derivative () Triazole-Thioether Phenylsulfonyl Coplanar Anti-inflammatory
  • Sulfonyl Group Impact : Isopropylsulfonyl groups (target compound) may improve metabolic stability over phenylsulfonyl groups due to reduced aromatic oxidation .
  • Fluorine Substitution: The 2,4-difluorophenyl group in the target compound and ’s derivative enhances electronegativity and membrane permeability compared to mono-fluorinated analogues .

Notes

Fluorophenyl and sulfonyl groups are common in FDA-approved drugs (e.g., Celecoxib), underscoring the therapeutic relevance of these motifs.

Further research should prioritize pharmacokinetic profiling and in vitro target screening.

Biological Activity

The compound (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H19F2NO5SC_{21}H_{19}F_2NO_5S, with a molecular weight of approximately 408.44 g/mol. The structure features an isoxazole ring, a difluorophenyl group, and an isopropylsulfonyl phenyl acetate moiety which contributes to its unique electronic properties and potential biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Isoxazole Ring : This is achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
  • Introduction of the Difluorophenyl Group : Utilizes a difluorobenzene derivative via nucleophilic aromatic substitution.
  • Attachment of the Isopropylsulfonyl Phenyl Acetate Moiety : Accomplished through esterification reactions with appropriate sulfonyl chlorides in the presence of a base.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The isoxazole ring and difluorophenyl group are crucial for binding to these targets, modulating their activity, and inducing various biological effects. Potential mechanisms include:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could act as an agonist or antagonist at specific receptors.

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer activity. For instance, structural optimization in related compounds has led to the discovery of derivatives that inhibit cancer cell proliferation effectively (IC50 values ranging from 9.56 µM to 28.2 µM) .

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin production, and compounds with similar structures have shown promising tyrosinase inhibitory activity. For example, derivatives with similar isoxazole frameworks have demonstrated IC50 values significantly lower than that of kojic acid, indicating potent anti-melanogenic effects .

Antioxidant Activity

Compounds derived from isoxazole structures also exhibit antioxidant properties. They have been shown to scavenge free radicals effectively, which can be beneficial in preventing oxidative stress-related diseases .

Case Studies

  • Study on Anticancer Activity : A recent study highlighted the anticancer potential of structurally similar compounds, revealing their ability to disrupt critical protein-protein interactions involved in cancer progression .
  • Tyrosinase Inhibition Study : Research on derivatives indicated that certain substitutions on the phenyl rings significantly enhance tyrosinase inhibition, suggesting that modifications can lead to more effective skin-whitening agents .

Comparative Analysis

CompoundStructureIC50 (µM)Activity
Kojic AcidN/A20.8Standard Tyrosinase Inhibitor
Compound AIsoxazole Derivative6.4Strong Tyrosinase Inhibitor
Compound BSimilar Structure9.56Anticancer Agent

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